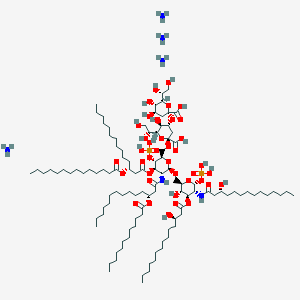

![molecular formula C48H50F2N10O5 B11929648 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

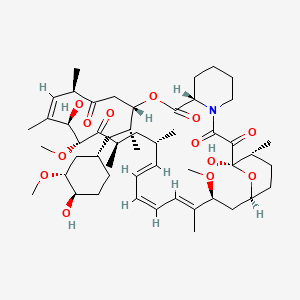

LY3502970, also known as Orforglipron, is an oral, non-peptide, small molecule glucagon-like peptide-1 receptor agonist. It has been developed by Eli Lilly and Company as a potential treatment for type 2 diabetes and obesity. Unlike peptide-based GLP-1 receptor agonists, Orforglipron is easier to produce and is expected to be more cost-effective .

Métodos De Preparación

The synthesis of Orforglipron involves several key steps:

Cyclization: A dihydropyridine compound with different protecting groups reacts with (4-fluoro-3,5-dimethylphenyl)hydrazine to form a key intermediate.

Addition Reaction: The intermediate undergoes an addition reaction with 2-isocyanato-1,1-dimethoxyethane under basic conditions.

Buchwald Coupling: The product from the addition reaction undergoes Buchwald coupling.

Deprotection and Salt Formation: The amino protecting group is removed, and the compound is converted to its salt form.

Final Reaction: The final product, Orforglipron, is obtained by reacting the compound with another intermediate.

Análisis De Reacciones Químicas

Orforglipron undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: It can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used

Aplicaciones Científicas De Investigación

Orforglipron has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of non-peptide GLP-1 receptor agonists.

Biology: It helps in understanding the biological pathways involving GLP-1 receptors.

Medicine: It is being investigated for its potential to treat type 2 diabetes and obesity by improving glycemic control and promoting weight loss.

Industry: Its ease of production and cost-effectiveness make it a promising candidate for large-scale pharmaceutical manufacturing .

Mecanismo De Acción

Orforglipron acts as a glucagon-like peptide-1 receptor agonist. It binds to the GLP-1 receptor, activating it and leading to several physiological effects:

Blood Glucose Regulation: It enhances insulin secretion in response to glucose, thereby lowering blood glucose levels.

Gastric Emptying: It delays gastric emptying, which helps in reducing appetite and promoting weight loss.

Appetite Reduction: By acting on the central nervous system, it reduces appetite

Comparación Con Compuestos Similares

Orforglipron is unique compared to other GLP-1 receptor agonists due to its non-peptide nature and oral bioavailability. Similar compounds include:

Danuglipron: Another oral GLP-1 receptor agonist.

Lotiglipron: A peptide-based GLP-1 receptor agonist.

Semaglutide: An injectable GLP-1 receptor agonist .

Orforglipron stands out due to its ease of production, cost-effectiveness, and potential for oral administration, making it a promising candidate for treating type 2 diabetes and obesity.

Propiedades

Fórmula molecular |

C48H50F2N10O5 |

|---|---|

Peso molecular |

885.0 g/mol |

Nombre IUPAC |

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one |

InChI |

InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62)/t27-,28-,30-,44?,48-/m0/s1 |

Clave InChI |

ODKSGLKPGFWSSB-BWIQJDIQSA-N |

SMILES isomérico |

C[C@H]1C[C@]1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |

SMILES canónico |

CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)

![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)

![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)

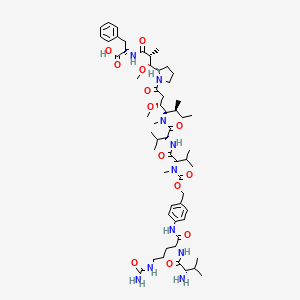

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)